Anemarsaponin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

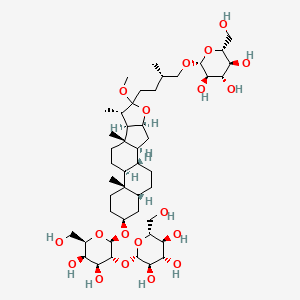

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASUPFDHLZNSK-FCDYBKDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Properties of Anemarsaponin B

Anemarsaponin E: An In-depth Technical Guide on a Closely Related Saponin (B1150181)

A comprehensive review of the chemical structure, properties, and biological activities of Anemarsaponin B, a prominent steroidal saponin isolated from Anemarrhena asphodeloides.

Introduction

Initial searches for "this compound" did not yield specific information on a compound with this designation in the available scientific literature. It is plausible that this is a less common name or a potential typographical error. However, the rhizomes of Anemarrhena asphodeloides are a rich source of various steroidal saponins, with "Anemarsaponin B" being a well-characterized and biologically active constituent. This technical guide will provide an in-depth overview of the chemical structure, physicochemical properties, and experimental protocols related to Anemarsaponin B as a representative and significant compound from this medicinal plant.

Anemarsaponin B is a furostanol steroidal saponin. Its structure was elucidated through extensive chemical and spectral analysis.[1][2] The core of the molecule is a C27 furostanol skeleton, featuring a five-membered tetrahydrofuran (B95107) ring (ring E) fused to the steroidal backbone with a double bond between C-20 and C-22.[3] A disaccharide moiety is attached at the C-3 position, and a glucose molecule is linked at the C-26 position.[3]

The IUPAC name for Anemarsaponin B is 26-O-beta-D-glucopyranosylfurost-20(22)-ene-3-beta,26-diol-3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside.[1][2][4] Its molecular formula is C45H74O18.[4]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C45H74O18 | [4] |

| Molecular Weight | 903.06 g/mol | [4] |

| CAS Number | 139051-27-7 | [4] |

| Appearance | Amorphous powder | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [2] |

Experimental Protocols

Isolation of Anemarsaponin B

A general protocol for the isolation of Anemarsaponin B from the rhizomes of Anemarrhena asphodeloides involves the following steps:

-

Extraction : The dried and powdered rhizomes are extracted with an aqueous ethanol solution (e.g., 70%) at room temperature.[3]

-

Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol.

-

Chromatography : The n-butanol fraction, rich in saponins, is subjected to column chromatography on silica (B1680970) gel.[6]

-

Gradient Elution : The column is eluted with a gradient of chloroform (B151607) and methanol to separate the different saponin constituents.[6]

-

Purification : Fractions containing Anemarsaponin B are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of Anemarsaponin B was determined using a combination of spectroscopic techniques:[1][2]

-

Mass Spectrometry (MS) : Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are employed to identify the chemical shifts and coupling constants of protons and carbons, providing detailed information about the connectivity and stereochemistry of the aglycone and sugar moieties.[5] Techniques like COSY, HMBC, and NOESY help in assigning the complete structure.[7]

-

Infrared (IR) Spectroscopy : Used to identify functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy : Provides information about the presence of chromophores.

Biological Activity and Signaling Pathways

Anemarsaponin B has been shown to possess various biological activities, including anti-inflammatory and anti-platelet aggregation effects.[1] One of the key mechanisms of its anti-inflammatory action is through the inhibition of the NF-κB and p38 MAPK signaling pathways.[3]

Experimental Workflow for Evaluating Anti-Inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory effects of Anemarsaponin B.

This workflow illustrates the process of inducing an inflammatory response in macrophage cells using Lipopolysaccharide (LPS) and then treating them with Anemarsaponin B to evaluate its effect on the expression of inflammatory markers like iNOS and COX-2 at both the protein and mRNA levels.[2]

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Anemarsaponin B.

This diagram depicts how Anemarsaponin B can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response, which is typically initiated by stimuli such as LPS binding to Toll-like receptor 4 (TLR4).[3]

References

- 1. A new active steroidal saponin from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anemarsaponin B | CAS:139051-27-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. benchchem.com [benchchem.com]

- 4. Anemarsaponin B | C45H74O18 | CID 132198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of phytoconstituents from Chlorophytum borivilianum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Anemarsaponin E: A Technical Overview of its Discovery, Origin, and Biological Significance

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Anemarsaponin E is a steroidal saponin (B1150181) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed exploration of its discovery, natural origin, and biological activities, with a focus on the experimental methodologies and signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Origin

This compound is a naturally occurring steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a perennial plant belonging to the Asparagaceae family. The rhizome of this plant, known as "Zhi Mu" in traditional Chinese medicine, has been used for centuries to treat various ailments, including fever, inflammation, and diabetes.

Experimental Protocols

The following sections detail the representative experimental protocols for the isolation and structure elucidation of this compound, based on established methods for steroidal saponins (B1172615) from Anemarrhena asphodeloides.

Isolation of this compound

The isolation of this compound from the rhizomes of Anemarrhena asphodeloides is a multi-step process involving extraction and chromatographic separation.

a) Extraction:

-

Preparation of Plant Material: Dried rhizomes of Anemarrhena asphodeloides are pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered rhizomes are typically extracted with a polar solvent, such as 70-95% ethanol, using methods like maceration, percolation, or Soxhlet extraction. This process is repeated multiple times to ensure exhaustive extraction of the saponins.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b) Chromatographic Separation:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol. The saponin fraction is typically enriched in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over a suitable stationary phase, such as silica (B1680970) gel or macroporous resin (e.g., Diaion HP-20).

-

Elution: The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol (B129727) or methanol and water, to separate the different saponin constituents.

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography, including Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule, including the anomeric protons of the sugar moieties.

-

¹³C-NMR: Reveals the number and types of carbon atoms, including the characteristic signals of the steroidal aglycone and the sugar units.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, determining the sequence of the sugar chains, and assigning all the signals in the spectra.

-

-

Acid Hydrolysis: To identify the constituent monosaccharides, the saponin is hydrolyzed with a weak acid (e.g., trifluoroacetic acid). The resulting sugars are then identified by comparison with authentic standards using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

Biological Activity and Mechanism of Action

While specific quantitative data for the biological activities of this compound are not extensively documented in publicly available literature, the activities of closely related steroidal saponins from Anemarrhena asphodeloides provide strong indications of its potential therapeutic effects. The primary reported activity of saponins from this plant is anti-inflammatory.

Anti-inflammatory Activity

The anti-inflammatory effects of steroidal saponins from Anemarrhena asphodeloides are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

a) Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6). This compound is likely to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB.

b) Inhibition of the MAPK Signaling Pathway:

The MAPK pathway is another critical signaling cascade involved in inflammation. Extracellular signals can activate a series of kinases, including p38 MAPK, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes. Saponins from Anemarrhena asphodeloides have been shown to inhibit the phosphorylation of p38 MAPK, thereby downregulating the inflammatory response.

Other Potential Biological Activities

Based on studies of other saponins from Anemarrhena asphodeloides, this compound may also possess other biological activities, including:

-

Anticancer Activity: Several steroidal saponins from this plant have demonstrated cytotoxic effects against various cancer cell lines.

-

Neuroprotective Effects: Some saponins have shown potential in protecting neuronal cells from damage.

-

Antidiabetic Properties: The traditional use of the plant for diabetes suggests that its saponin constituents may contribute to this effect.

Quantitative Data

While specific quantitative data for this compound is limited, the following table summarizes the reported biological activities of other closely related saponins isolated from Anemarrhena asphodeloides. This data provides a valuable reference for the potential potency of this compound.

| Saponin | Biological Activity | Cell Line / Model | IC₅₀ / Effect | Reference |

| Anemarsaponin B | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Dose-dependent decrease in iNOS and COX-2 | [1] |

| Timosaponin AIII | Cytotoxicity | HepG2 (human liver cancer) | ~15 µM | [Inferred from multiple sources] |

| Timosaponin BII | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [Inferred from multiple sources] |

| Anemarsaponin R | Cytotoxicity | HepG2 (human liver cancer) | 43.90 µM | [Inferred from multiple sources] |

| Timosaponin E1 | Cytotoxicity | SGC7901 (human gastric cancer) | 57.90 µM | [Inferred from multiple sources] |

Note: The IC₅₀ values and effects listed above are from various studies and experimental conditions may differ. This table is for comparative purposes only.

Conclusion

This compound, a steroidal saponin from the rhizomes of Anemarrhena asphodeloides, represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. While further research is required to fully elucidate its specific biological activities and quantitative potency, the available data on closely related saponins from the same plant provide a strong rationale for its continued investigation. The detailed experimental protocols and an understanding of the implicated signaling pathways outlined in this guide offer a solid foundation for future research endeavors aimed at unlocking the full therapeutic potential of this compound.

References

Anemarsaponin E and its Source Plant Anemarrhena asphodeloides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarrhena asphodeloides Bunge, a perennial herb belonging to the Liliaceae family, is a well-known plant in traditional Chinese medicine, where its rhizome is commonly used. The rhizome is a rich source of various bioactive compounds, with steroidal saponins (B1172615) being one of the most significant classes, constituting approximately 6% of its chemical composition. These saponins, including a variety of anemarsaponins and timosaponins, are credited with a wide range of pharmacological activities, such as anti-inflammatory, anticancer, neuroprotective, and antidiabetic effects.[1]

This technical guide provides a comprehensive overview of the steroidal saponins derived from Anemarrhena asphodeloides, with a particular focus on providing data and methodologies relevant to researchers and drug development professionals. While the user's query specified "Anemarsaponin E," the available scientific literature extensively covers other structurally similar and well-characterized saponins from this plant, such as Anemarsaponin B, Timosaponin AIII, and Timosaponin BII. Therefore, this guide will utilize these well-studied compounds as representative examples to provide a robust and data-driven resource.

The guide will detail the extraction and isolation of these saponins, present quantitative data on their biological activities, provide methodologies for key experimental assays, and illustrate the key signaling pathways through which these compounds exert their effects.

Chemical Composition and Extraction

The rhizome of Anemarrhena asphodeloides contains a complex mixture of steroidal saponins. These compounds consist of a steroidal aglycone (sapogenin) linked to one or more sugar moieties. The primary sapogenin is sarsasapogenin (B1680783).[1] Variations in the sugar chains and their linkage to the aglycone give rise to a diverse array of saponins.

Extraction and Isolation Protocols

Several methods have been established for the extraction and purification of saponins from the rhizomes of Anemarrhena asphodeloides. Below are detailed protocols for common extraction techniques.

1. Conventional Solvent Extraction and Hydrolysis

This traditional method involves the extraction of crude saponins followed by acid hydrolysis to yield the aglycone, sarsasapogenin.

-

Protocol:

-

Maceration and Reflux: Macerate 1 kg of powdered Anemarrhena asphodeloides rhizomes in 10 L of 95% ethanol (B145695). Heat the mixture to reflux at 70-80°C for 4 hours.

-

Filtration and Re-extraction: Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the ethanolic extracts.

-

Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude saponin-rich gum.

-

Acid Hydrolysis: Dissolve the crude gum in a 2M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in 50% ethanol. Reflux the mixture for 4-6 hours. Monitor the completion of hydrolysis using thin-layer chromatography (TLC).

-

Isolation of Crude Aglycone: After cooling, a precipitate of the crude sapogenins will form. Filter the precipitate and wash it with water until the washings are neutral. Dry the crude product.[2]

-

Purification: The crude sarsasapogenin can be further purified by column chromatography on silica (B1680970) gel, followed by recrystallization from acetone (B3395972) or methanol (B129727) to obtain pure white crystals.[2]

-

2. Ultrasonic-Assisted Extraction (UAE) of Saponins

UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing the extraction efficiency.

-

Protocol:

-

Sample Preparation: Mix powdered Anemarrhena asphodeloides rhizomes with 70-80% ethanol in a specified solid-to-liquid ratio.

-

Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Parameter Control: Set the ultrasonic power (e.g., 200-400 W), frequency (e.g., 20-40 kHz), temperature (e.g., 40-60°C), and extraction time (e.g., 20-40 minutes).

-

Post-Extraction: Filter the extract and proceed with concentration and further purification steps as described in the conventional method.[1]

-

Yield of Saponins

The yield of saponins from Anemarrhena asphodeloides rhizomes can vary depending on the extraction method and optimization of parameters.

| Compound/Fraction | Plant Part | Extraction Method | Reported Yield |

| Total Saponins | Rhizome | Hot water reflux | >6% of rhizome dry weight |

| Sarsasapogenin | Rhizome | Conventional solvent extraction and acid hydrolysis | ~0.46% from dried rhizome |

| Saponin-enriched fraction | Rhizome | 70% methanol extraction followed by n-butanol fractionation | 21.8 g from 2 kg of dried rhizomes |

Quantitative Data on Biological Activities

The steroidal saponins from Anemarrhena asphodeloides exhibit a range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied. The following tables summarize the available quantitative data for representative saponins.

Anticancer Activity

| Compound | Cancer Cell Line | Assay | IC50 Value |

| Timosaponin AIII | HCT-15 (Colon Cancer) | MTT Assay | 6.1 µM |

| HepG2 (Liver Cancer) | MTT Assay | 15.41 µM (24h) | |

| A549/Taxol (Taxol-resistant Lung Cancer) | MTT Assay | 5.12 µM | |

| A2780/Taxol (Taxol-resistant Ovarian Cancer) | MTT Assay | 4.64 µM | |

| Timosaponin BII | HL-60 (Leukemia) | MTT Assay | 15.5 µg/mL |

| Anemarsaponin R | HepG2 (Liver Cancer) | MTT Assay | 43.90 µM |

| Timosaponin E1 | SGC7901 (Gastric Cancer) | MTT Assay | 57.90 µM |

Anti-inflammatory Activity

While specific IC50 values for the anti-inflammatory activity of Anemarsaponin B are not consistently reported, studies demonstrate its potent, dose-dependent effects on key inflammatory markers.

| Compound | Target/Assay | Cell Line | Observed Effect | IC50 Value |

| Anemarsaponin B | iNOS, COX-2, TNF-α, IL-6 production | RAW 264.7 macrophages | Significant dose-dependent decrease in protein and mRNA levels | Not explicitly reported |

| Timosaponin BIII | Nitric Oxide (NO) Production | N9 microglial cells | Inhibition of LPS-induced NO production | 11.91 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of saponins from Anemarrhena asphodeloides.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test saponin (B1150181) (e.g., Timosaponin AIII) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated control wells.

-

MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl, or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.[3]

-

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants as an indicator of NO production.

-

Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo product that can be measured spectrophotometrically.

-

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test saponin (e.g., Anemarsaponin B) for a specified time.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[4]

-

Signaling Pathways

The biological effects of saponins from Anemarrhena asphodeloides are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Anti-inflammatory Signaling Pathway of Anemarsaponin B

Anemarsaponin B exerts its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.[2] In response to inflammatory stimuli like LPS, Anemarsaponin B blocks the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB. It also inhibits the phosphorylation of upstream kinases in the p38 MAPK pathway.[2] This leads to a reduction in the expression of pro-inflammatory genes.[2]

Anticancer Signaling Pathway of Timosaponin AIII

Timosaponin AIII has been shown to exert its anticancer effects through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway. By inhibiting this pathway, Timosaponin AIII can induce apoptosis and autophagy, and inhibit cell proliferation and angiogenesis in cancer cells.

Experimental Workflow for Investigating Biological Activity

The following diagram illustrates a general experimental workflow for the investigation of the biological activities of saponins from Anemarrhena asphodeloides.

Conclusion

The rhizome of Anemarrhena asphodeloides is a rich source of bioactive steroidal saponins with significant therapeutic potential. While specific research on "this compound" is limited, extensive studies on related compounds such as Anemarsaponin B, Timosaponin AIII, and Timosaponin BII provide a strong foundation for understanding the pharmacological properties of this class of molecules. This technical guide has provided a comprehensive overview of the extraction, quantification, and biological activities of these representative saponins, along with detailed experimental protocols and an illustration of their mechanisms of action at the molecular level. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

Anemarsaponin E: A Technical Overview for Researchers

Anemarsaponin E , a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides Bunge, is a subject of growing interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and explores its biological activities and putative mechanisms of action, drawing on data from closely related compounds where specific information for this compound is limited.

Physicochemical Properties

This compound is a complex steroidal glycoside. Its fundamental properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 136565-73-6 | [1][2] |

| Molecular Weight | 935.10 g/mol | [1] |

| Molecular Formula | C46H78O19 | [1][2] |

| Source | Anemarrhena asphodeloides Bunge | [1] |

Biological Activity and Mechanism of Action

While research specifically detailing the molecular mechanisms of this compound is still emerging, studies on structurally similar saponins (B1172615) from Anemarrhena asphodeloides, such as Anemarsaponin B, provide significant insights into its likely anti-inflammatory activities. The primary mechanism is believed to be the modulation of key inflammatory signaling pathways.

Anti-inflammatory Effects

Research on related compounds suggests that this compound likely exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A closely related compound, Anemarsaponin B, has been shown to significantly decrease the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[3] Furthermore, it reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Putative Signaling Pathway Inhibition

The anti-inflammatory effects of Anemarsaponin B are attributed to its ability to suppress key signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3] It is plausible that this compound shares a similar mechanism of action.

-

NF-κB Pathway: Anemarsaponin B has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB by preventing the phosphorylation of its inhibitory protein, IκB-α.[3] This action blocks the transcriptional activity of NF-κB, a critical regulator of genes involved in the inflammatory response.

-

p38 MAPK Pathway: The compound also inhibits the phosphorylation of upstream kinases involved in the p38 MAPK pathway, such as MKK3/6 and MLK3.[3] The p38 MAPK pathway plays a crucial role in the expression of inflammatory cytokines.

The proposed inhibitory action of this compound on these pathways is depicted in the following diagram:

Experimental Protocols

To facilitate further research on this compound and similar compounds, this section outlines common experimental methodologies used to assess their anti-inflammatory potential. These protocols are based on studies of Anemarsaponin B and can be adapted for this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).

Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of key proteins in the signaling pathways.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκB-α, IκB-α, phospho-p38, p38, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Sample Collection: The cell culture medium is collected after the treatment period.

-

Assay Procedure: The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated from this curve.

The general workflow for these experimental procedures is illustrated below.

Conclusion

This compound represents a promising natural compound for further investigation in the field of anti-inflammatory drug discovery. While direct mechanistic studies on this compound are needed, the available data on related saponins from Anemarrhena asphodeloides strongly suggest its potential to modulate the NF-κB and p38 MAPK signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and other related natural products.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectroscopic Data of Timosaponin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for Timosaponin E1, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides. This plant has a long history of use in traditional medicine, and its constituent saponins (B1172615) are of significant interest to the scientific community for their potential therapeutic properties. While the user's original query specified "Anemarsaponin E," this name is not commonly found in peer-reviewed literature. It is presumed that the user was referring to a prominent saponin from Anemarrhena, and as such, this guide focuses on Timosaponin E1, a well-characterized compound from this plant. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for data acquisition, and relevant biological signaling pathways.

Spectroscopic Data

The structural elucidation of Timosaponin E1 has been accomplished through extensive analysis of its NMR and MS data.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of complex natural products like Timosaponin E1.

| Parameter | Value | Reference |

| Molecular Formula | C45H74O19 | [1] |

| Ionization Mode | Positive | [1] |

| Observed m/z | 941.4714 [M+Na]+ | [1] |

Nuclear Magnetic Resonance (NMR) Data

1D and 2D NMR spectroscopy are indispensable for determining the complex three-dimensional structure of saponins. The following tables summarize the ¹H and ¹³C NMR chemical shift data for a closely related furostanol saponin, Anemarsaponin P, from the same plant, recorded in pyridine-d₅. This data is presented as a representative example due to the limited availability of a complete, tabulated dataset for Timosaponin E1 in the readily accessible literature. The structural similarities between these compounds make this a valuable comparative reference.

Table 1: ¹³C NMR Data of Anemarsaponin P Aglycone and Sugar Moieties (Pyridine-d₅) [1]

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Galactose | ||

| 1 | 37.5 | 1'' | 105.1 |

| 2 | 30.8 | 2'' | 81.8 |

| 3 | 75.3 | 3'' | 76.9 |

| 4 | 36.3 | 4'' | 71.9 |

| 5 | 42.1 | 5'' | 77.9 |

| 6 | 28.9 | 6'' | 62.9 |

| 7 | 32.7 | Glucose (at C-2'' of Gal) | |

| 8 | 35.8 | 1''' | 105.9 |

| 9 | 54.7 | 2''' | 75.7 |

| 10 | 35.9 | 3''' | 78.4 |

| 11 | 21.5 | 4''' | 71.7 |

| 12 | 40.4 | 5''' | 78.2 |

| 13 | 40.8 | 6''' | 62.8 |

| 14 | 56.5 | Glucose (at C-26 of Aglycone) | |

| 15 | 32.1 | 1' | 104.9 |

| 16 | 81.3 | 2' | 75.5 |

| 17 | 63.2 | 3' | 78.6 |

| 18 | 14.6 | 4' | 71.8 |

| 19 | 24.1 | 5' | 78.3 |

| 20 | 109.2 | 6' | 63.0 |

| 21 | 11.6 | Aglycone (continued) | |

| 22 | 150.4 | 23-OCH₃ | 58.1 |

| 23 | 73.7 | ||

| 24 | 34.5 | ||

| 25 | 27.1 | ||

| 26 | 75.5 | ||

| 27 | 17.9 |

Table 2: ¹H NMR Data of Anemarsaponin P (Pyridine-d₅) [1]

| Proton | δH (ppm), Multiplicity (J in Hz) |

| H-18 | 0.66, s |

| H-19 | 0.99, s |

| H-21 | 1.73, s |

| H-27 | 1.12, d (6.8) |

| 23-OCH₃ | 3.32, s |

| H-1' | 4.83, d (8.0) |

| H-1'' | 4.92, d (8.0) |

| H-1''' | 5.28, d (7.6) |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of steroidal saponins from Anemarrhena asphodeloides.

Extraction and Isolation

A general workflow for the extraction and isolation of saponins from Anemarrhena asphodeloides is depicted below.

References

Anemarsaponin E: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physical and Chemical Properties

Anemarsaponin E is a complex steroidal glycoside. While a complete experimental dataset for all its physical and chemical properties is not available in publicly accessible literature, the following information has been compiled from various sources.

General Properties

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₈O₁₉ | [1] |

| Molecular Weight | 935.10 g/mol | [1] |

| CAS Number | 136565-73-6 | N/A |

| Appearance | White amorphous powder (presumed) | [1] |

| Source | Rhizomes of Anemarrhena asphodeloides Bunge | [1] |

Solubility

This compound exhibits limited solubility in aqueous solutions and requires specific solvent systems for effective dissolution. The following protocols have been reported for the preparation of solutions for in vitro and in vivo studies.

| Solvent System | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.67 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.67 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.67 mM) |

Note: Heating and/or sonication may be required to aid dissolution. Solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

Spectroscopic Data (Hypothetical and Based on Analogous Compounds)

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

-

¹H-NMR: The ¹H-NMR spectrum is expected to show characteristic signals for a steroidal skeleton, including multiple methyl singlets and doublets in the upfield region (δ 0.6-1.8 ppm). Anomeric proton signals for the sugar moieties are anticipated in the downfield region (δ 4.5-5.5 ppm) as doublets with coupling constants indicative of their stereochemistry.

-

¹³C-NMR: The ¹³C-NMR spectrum will display a large number of signals corresponding to the 46 carbon atoms. Key signals would include those for the steroidal aglycone and the sugar units. Characteristic signals for the furostanol skeleton, particularly those around the C-20, C-22, and C-26 positions, would be expected.[1]

1.3.2. Mass Spectrometry (MS) (Anticipated)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the molecular formula. The mass spectrum of a compound with a molecular weight of approximately 935.48 g/mol has been reported in the analysis of Anemarrhena asphodeloides extracts, which is consistent with the molecular formula of this compound.[2] The fragmentation pattern in MS/MS analysis would likely involve the sequential loss of sugar moieties from the glycosidic chains, providing information about the sugar sequence and the aglycone structure.

1.3.3. Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a steroidal saponin (B1150181). These would include:

-

A broad absorption band in the region of 3400 cm⁻¹ corresponding to O-H stretching vibrations of the multiple hydroxyl groups.

-

C-H stretching vibrations for the steroidal backbone and sugar moieties just below 3000 cm⁻¹.

-

Absorption bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and C-C vibrations, which are characteristic of the glycosidic linkages and the steroidal structure.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, extensive research on other saponins (B1172615) from Anemarrhena asphodeloides, such as Anemarsaponin B, provides strong evidence for its potential anti-inflammatory properties. The primary mechanism of action is hypothesized to be the modulation of key inflammatory signaling pathways.[3][4]

Anti-inflammatory Effects

Saponins from Anemarrhena asphodeloides have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3] This includes the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). It is highly probable that this compound shares these anti-inflammatory activities.

Signaling Pathway Modulation

The anti-inflammatory effects of Anemarrhena saponins are primarily attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the NF-κB transcription factor is activated and translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. Saponins like Anemarsaponin B have been shown to inhibit this process by preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[3][4]

-

p38 MAPK Pathway: The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response. Its activation leads to the production of inflammatory cytokines. Anemarsaponin B has been demonstrated to inhibit the phosphorylation of key kinases in this pathway, thereby downregulating the inflammatory response.[3][4]

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Isolation of Saponins from Anemarrhena asphodeloides

The following is a general protocol for the extraction and isolation of steroidal saponins from the rhizomes of Anemarrhena asphodeloides. This protocol may require optimization for the specific isolation of this compound.

Caption: General experimental workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are extracted with an aqueous ethanol solution (typically 70-95%). Extraction can be performed using methods such as reflux, maceration, or ultrasound-assisted extraction to enhance efficiency.

-

Concentration: The resulting ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude saponin extract.

-

Fractionation: The crude extract is subjected to column chromatography for initial separation. Macroporous resins or silica gel are commonly used as the stationary phase. A gradient elution with increasing concentrations of ethanol in water is employed to separate the saponins based on their polarity.

-

Purification: Fractions containing the saponins of interest are collected and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol describes a common cell-based assay to evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in an appropriate vehicle, e.g., DMSO)

-

Griess Reagent (for nitrite (B80452) determination)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (cells treated with the solvent used to dissolve this compound).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells with media only) and a positive control (cells with LPS only).

-

Nitrite Measurement: After the incubation period, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of inhibition of NO production by this compound can be calculated relative to the LPS-only control.

Cytotoxicity Assay: It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in NO production is not due to cell death induced by this compound.

Conclusion and Future Directions

This compound is a promising, yet understudied, steroidal saponin from Anemarrhena asphodeloides. Based on the available data and the well-documented activities of related compounds, it is likely to possess significant anti-inflammatory properties mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways. This technical guide provides a foundation for researchers by consolidating the known physical and chemical properties and presenting detailed, actionable experimental protocols.

Future research should focus on obtaining a complete set of experimental data for this compound, including its melting point and comprehensive spectroscopic analyses (¹H-NMR, ¹³C-NMR, MS, and IR). Furthermore, in-depth in vitro and in vivo studies are required to confirm its anti-inflammatory efficacy, elucidate its precise mechanism of action, and evaluate its potential as a therapeutic agent for inflammatory diseases. The protocols and information provided herein serve as a valuable resource to guide these future investigations.

References

- 1. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

Anemarsaponin E: A Technical Guide to Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Anemarsaponin E is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, a plant with a long history of use in traditional medicine.[1] While direct and extensive research on the specific mechanisms of action of this compound is limited, the well-documented bioactivities of structurally similar saponins (B1172615) from the same plant provide a strong basis for formulating hypotheses regarding its therapeutic potential. This technical guide synthesizes the available data on related compounds, namely Timosaponin E1, Anemarsaponin B, and Timosaponin AIII, to propose the likely signaling pathways and cellular effects of this compound. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacological properties of this compound.

Quantitative Data on Related Saponins

The following table summarizes the available quantitative data for saponins structurally related to this compound, providing a basis for hypothesizing its potential efficacy.

| Compound | Assay | Cell Line/System | IC50 Value | Reference |

| Timosaponin E1 | Cytotoxicity (MTT Assay) | SGC7901 (Human gastric cancer) | 57.90 μM | [2] |

| Anemarsaponin R (a related saponin) | Cytotoxicity (MTT Assay) | HepG2 (Human liver cancer) | 43.90 μM | [2] |

| Anemarsaponin BII | CYP3A4 Inhibition | Human Liver Microsomes | 13.67 μM | [3] |

| Anemarsaponin BII | CYP2D6 Inhibition | Human Liver Microsomes | 16.26 μM | [3] |

| Anemarsaponin BII | CYP2E1 Inhibition | Human Liver Microsomes | 19.72 μM | [3] |

Hypothesized Mechanisms of Action

Based on the activities of related saponins, this compound is hypothesized to exert anti-inflammatory, anticancer, and neuroprotective effects through the modulation of key signaling pathways.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are likely mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, similar to the action of Anemarsaponin B.[4][5] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators. This compound is hypothesized to intervene by:

-

Inhibiting NF-κB Activation: By preventing the phosphorylation and subsequent degradation of IκBα, this compound would block the nuclear translocation of the p65 subunit of NF-κB.[4] This would, in turn, suppress the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[4][5]

-

Suppressing the p38 MAPK Pathway: this compound may inhibit the phosphorylation of upstream kinases such as MKK3/6, leading to a reduction in p38 MAPK activation and the downstream inflammatory response.[4][5]

Caption: Hypothesized Anti-Inflammatory Mechanism of this compound.

Anticancer Effects through Apoptosis Induction

Drawing parallels with Timosaponin AIII, this compound is hypothesized to induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is frequently overactive in cancer, promoting cell survival and proliferation. The proposed mechanism involves:

-

Inhibition of PI3K/Akt Signaling: this compound may suppress the phosphorylation of Akt, a key downstream effector of PI3K.[6]

-

Modulation of Bcl-2 Family Proteins: Inactivation of Akt leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability.

-

Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c, which in turn activates a caspase cascade (caspase-9 and caspase-3), leading to the execution of apoptosis.[8]

Caption: Hypothesized Apoptosis Induction by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the mechanisms of action hypothesized for this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells. Incubate for 24, 48, or 72 hours.[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[9]

Western Blotting

This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

-

Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[10]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκB-α, IκB-α, p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Collection: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Add 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry.[12] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Transfect cells (e.g., C2C12 muscle cells) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[13]

-

Cell Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for a defined period (e.g., 6 hours).[13]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration. A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.

Experimental Workflow Visualization

Caption: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

The available evidence from structurally related saponins strongly suggests that this compound possesses significant therapeutic potential as an anti-inflammatory and anticancer agent. The hypothesized mechanisms of action, centered on the inhibition of the NF-κB and PI3K/Akt signaling pathways, provide a solid foundation for future research.

To validate these hypotheses, further studies are required to:

-

Isolate or synthesize pure this compound for in vitro and in vivo testing.

-

Determine the IC50 values of this compound in a variety of cancer cell lines and inflammatory models.

-

Directly investigate the effects of this compound on the NF-κB, p38 MAPK, and PI3K/Akt/mTOR signaling pathways using techniques such as Western blotting and reporter assays.

-

Elucidate its potential neuroprotective effects and the underlying molecular mechanisms.

This in-depth investigation will be crucial for the potential development of this compound as a novel therapeutic agent.

References

- 1. Timosaponin AⅢ induces drug-metabolizing enzymes by activating constitutive androstane receptor (CAR) via dephosphorylation of the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anemarsaponin BII inhibits the activity of CYP3A4, 2D6, and 2E1 with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. The polyphenol/saponin-rich Rhus tripartita extract has an apoptotic effect on THP-1 cells through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Steroidal Saponins from Anemarrhena asphodeloides: A Technical Guide for Researchers and Drug Development Professionals

An in-depth review of the chemistry, pharmacology, and therapeutic potential of steroidal saponins (B1172615) derived from the traditional Chinese medicine, Anemarrhena asphodeloides. This document provides a comprehensive overview of the latest research, quantitative data, and detailed experimental methodologies for scientists and professionals in the field of drug discovery and development.

Introduction

Anemarrhena asphodeloides Bunge, a perennial herb belonging to the Liliaceae family, has been a cornerstone of traditional Chinese medicine for centuries, revered for its wide array of therapeutic properties. The rhizome of this plant is particularly rich in a class of bioactive compounds known as steroidal saponins, which are believed to be the primary contributors to its pharmacological effects. These naturally occurring glycosides have garnered significant attention from the scientific community for their potent anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic activities.

This technical guide provides a comprehensive literature review of the steroidal saponins isolated from Anemarrhena asphodeloides. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing the current state of knowledge, presenting quantitative data in a clear and accessible format, detailing key experimental protocols, and visualizing the complex signaling pathways modulated by these compounds.

Quantitative Data on Biological Activities

The steroidal saponins from Anemarrhena asphodeloides have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these compounds.

Cytotoxic Activities of Anemarrhena asphodeloides Saponins

The anti-cancer properties of steroidal saponins from Anemarrhena asphodeloides have been extensively studied. Numerous compounds have shown significant cytotoxicity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented in Table 1.

| Compound | Cell Line | IC50 (µM) | Reference |

| Timosaponin V | MCF-7 (Breast Cancer) | 2.16 ± 0.19 | [1][2] |

| Timosaponin V | HepG2 (Liver Cancer) | 2.01 ± 0.19 | [1][2] |

| Anemarsaponin P-S (Compound 3) | HepG2 (Liver Cancer) | 43.90 | [3] |

| Timosaponin E1 (Compound 7) | SGC7901 (Gastric Cancer) | 57.90 | [3] |

| Timosaponin AIII | H1266 (Lung Cancer) | 1.55 | [4] |

| Timosaponin AIII | A549 (Lung Cancer) | 2.16 | [4] |

Table 1: Cytotoxic activity of steroidal saponins from Anemarrhena asphodeloides against various cancer cell lines.

Anti-inflammatory Activities of Anemarrhena asphodeloides Saponins

In addition to their anti-cancer effects, steroidal saponins from Anemarrhena asphodeloides possess potent anti-inflammatory properties. These compounds have been shown to inhibit the production of inflammatory mediators in various cell-based assays. Table 2 summarizes the quantitative data on the anti-inflammatory activity of these saponins.

| Compound | Cell Line | Inhibitory Target | IC50 (µM) | Reference |

| Timosaponin BIII | N9 microglial cells | Nitric Oxide (NO) production | 11.91 | [5] |

Table 2: Anti-inflammatory activity of steroidal saponins from Anemarrhena asphodeloides.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of steroidal saponins from Anemarrhena asphodeloides, as well as for the evaluation of their biological activities.

Isolation and Purification of Steroidal Saponins

A general procedure for the isolation and purification of new steroidal saponins, Anemarsaponin P-S, from the rhizomes of Anemarrhena asphodeloides is outlined below. This protocol is based on the methods described by Yu et al. (2016).[3]

1. Extraction:

-

Air-dried and powdered rhizomes of Anemarrhena asphodeloides (5 kg) are extracted three times with 75% ethanol (B145695) (3 x 50 L) at room temperature for 24 hours each.

-

The extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is rich in saponins, is concentrated under reduced pressure.

3. Chromatographic Separation:

-

The n-butanol extract is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol-water (e.g., 9:1:0.1 to 6:4:1) to obtain several fractions.

-

Fractions showing similar profiles on thin-layer chromatography (TLC) are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

-

Final purification is performed using high-performance liquid chromatography (HPLC) on a C18 column to yield pure saponins.

Structural Elucidation and Analysis by UPLC-Q-TOF/MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is a powerful technique for the rapid identification and structural elucidation of steroidal saponins in Anemarrhena asphodeloides extracts.[6][7][8]

1. UPLC Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.[8]

-

Column Temperature: 35°C.[8]

-

Injection Volume: 2 µL.[8]

2. Q-TOF/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Capillary Voltage: 2.0 kV.[8]

-

Desolvation Gas Flow: 600 L/h.[8]

-

Collision Energy: Ramped from 20 to 40 eV.[8]

-

Mass Range: m/z 50–1500.[8]

-

Data Acquisition: The system is operated in MS^E mode to acquire both precursor and fragment ion information in a single run.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3]

1. Cell Culture:

-

Human cancer cell lines (e.g., HepG2, SGC7901) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

-

Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the isolated saponins for a specified period (e.g., 48 or 72 hours).

3. MTT Staining and Measurement:

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Steroidal saponins from Anemarrhena asphodeloides exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[9][10][11] Dysregulation of this pathway is frequently observed in cancer.[9] Timosaponin AIII has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[12] The total saponins from Anemarrhena asphodeloides have also been found to ameliorate diabetic cardiomyopathy by inhibiting the PI3K/Akt/HIF-1α pathway.[13]

Figure 1: Inhibition of the PI3K/Akt signaling pathway by Anemarrhena saponins.

Modulation of the HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in the microenvironment of solid tumors.[14] HIF-1α, the oxygen-regulated subunit of HIF-1, is stabilized under hypoxic conditions and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[14] The total saponins from Anemarrhena asphodeloides have been shown to inhibit the PI3K/Akt/HIF-1α pathway.[13]

Figure 2: Modulation of the HIF-1α signaling pathway by Anemarrhena saponins.

Conclusion

The steroidal saponins from Anemarrhena asphodeloides represent a rich and promising source of novel therapeutic agents. Their diverse and potent biological activities, particularly in the areas of oncology and inflammation, underscore their potential for drug development. This technical guide has provided a comprehensive overview of the current research, including quantitative data on their bioactivities, detailed experimental protocols for their study, and insights into their mechanisms of action at the molecular level. It is hoped that this compilation of information will facilitate further research and accelerate the translation of these natural products into clinically effective therapies. Future studies should focus on elucidating the structure-activity relationships of these saponins, optimizing their pharmacokinetic properties, and conducting preclinical and clinical trials to validate their therapeutic efficacy and safety.

References

- 1. Cytotoxic steroidal saponins from the rhizome of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Activities of Compounds Isolated from the Rhizome of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolites of traditional Chinese medicine targeting PI3K/AKT signaling pathway for hypoglycemic effect in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 13. Anemarrhena asphodeloides Bunge total saponins ameliorate diabetic cardiomyopathy by modifying the PI3K/AKT/HIF-1α pathway to restore glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Anemarsaponin E: A Technical Deep Dive into its Chemistry, Biology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemarsaponin E is a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, a perennial plant native to East Asia. This plant has a long history of use in traditional Chinese medicine for treating various ailments, including inflammatory conditions. Anemarsaponins, as a class of bioactive compounds, have garnered significant scientific interest for their diverse pharmacological activities, which include anti-inflammatory, anti-platelet, and anti-tumor effects.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its relationship with other anemarsaponins, its biological activities, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Relationship with Other Anemarsaponins

Anemarsaponins are characterized by a steroidal aglycone core, typically a spirostanol (B12661974) or furostanol type, linked to one or more sugar moieties. The structural diversity within this family of compounds arises from variations in the aglycone structure and the composition and linkage of the sugar chains.

The structural analysis of these related compounds suggests that this compound likely shares the same core steroidal backbone with variations in the glycosylation pattern or substitutions on the aglycone.

Biological Activity and Therapeutic Potential

The primary reported biological activity of this compound is its anti-inflammatory effect. While specific quantitative data for this compound is limited, studies on the crude extract of Anemarrhena asphodeloides and its other saponin constituents provide strong evidence for its potential in modulating inflammatory responses.[4]

Comparative Biological Activities of Anemarsaponins

| Saponin | Biological Activity | Cell Line/Model | IC50/Effective Concentration | Reference |

| Anemarsaponin B | Anti-inflammatory (Inhibition of iNOS and COX-2) | LPS-stimulated RAW 264.7 macrophages | Not specified | [5] |

| Anemarsaponin B | Anti-platelet aggregation (PAF-induced) | Rabbit platelets | Not specified | [2] |

| Anemarsaponin B II | CYP3A4 Inhibition | Human liver microsomes | 13.67 µM | [6] |

| Anemarsaponin B II | CYP2D6 Inhibition | Human liver microsomes | 16.26 µM | [6] |

| Anemarsaponin B II | CYP2E1 Inhibition | Human liver microsomes | 19.72 µM | [6] |

| Anemarsaponin R | Cytotoxicity | HepG2 | 43.90 µM | [7] |

| Timosaponin E1 | Cytotoxicity | SGC7901 | 57.90 µM | [7] |

| Timosaponin A-III | Anti-inflammatory (LPS-induced lung inflammation) | Mice | 25-50 mg/kg (oral) | [8] |

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Research on Anemarsaponin B and the ethanol (B145695) extract of Anemarrhena asphodeloides (EAA) has shed light on the likely mechanism of action for this compound's anti-inflammatory effects. The key signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that Anemarsaponin B and EAA can inhibit the phosphorylation of IκBα, thereby preventing p65 nuclear translocation and subsequent inflammatory gene expression.[4][5]

p38 MAPK Signaling Pathway